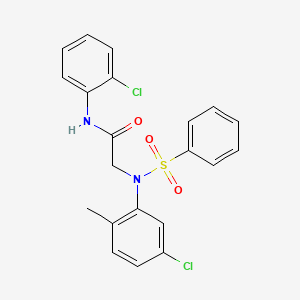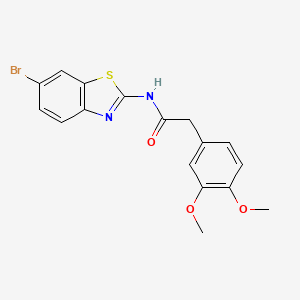![molecular formula C14H20N2O6S2 B6038460 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B6038460.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine, also known as 4-MST, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine involves the inhibition of specific enzymes, such as the proteasome and the deubiquitinase USP14. These enzymes play a critical role in the regulation of various cellular processes, and their inhibition by N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine can lead to the suppression of cell growth and proliferation. This makes N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine can have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as reduce inflammation and improve insulin sensitivity in animal models. These effects make it a promising candidate for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine is its specificity towards certain enzymes, which makes it a useful tool for studying specific cellular processes. However, its complex synthesis process and limited availability can make it difficult to obtain and use in experiments. Additionally, its potential toxicity and side effects require careful consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine. One potential application is in the treatment of cancer, where it could be used as a targeted therapy to inhibit specific enzymes involved in tumor growth and proliferation. Additionally, its potential use in the treatment of other diseases, such as inflammation and diabetes, warrants further investigation. Further research is also needed to understand the potential side effects and toxicity of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine, as well as to develop more efficient synthesis methods to increase its availability for research and potential therapeutic use.
Métodos De Síntesis
The synthesis of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine involves a multi-step process that starts with the preparation of the thienylsulfonyl chloride. This is then reacted with morpholine to form the sulfonylmorpholine intermediate, which is subsequently reacted with valine to yield the final product. The synthesis of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit specific enzymes that are involved in the regulation of various cellular processes, including cell growth and proliferation. This makes it a promising candidate for the treatment of cancer, as well as other diseases such as diabetes and inflammation.
Propiedades
IUPAC Name |
3-methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-9(2)12(14(18)19)15-13(17)11-7-10(8-23-11)24(20,21)16-3-5-22-6-4-16/h7-9,12H,3-6H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJUYAKYAZTXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038379.png)
![(3-isopropoxyphenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6038395.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)

![2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6038427.png)
![7-(2-furyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6038432.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6038440.png)
![N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6038445.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6038453.png)
![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)

![3-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6038511.png)